Isoquinoline-1-carbaldehyde

Catalog No.
S707005
CAS No.
4494-18-2
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-1-carbaldehyde

CAS Number

4494-18-2

Product Name

Isoquinoline-1-carbaldehyde

IUPAC Name

isoquinoline-1-carbaldehyde

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H

InChI Key

HORFVOWTVOJVAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C=O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=O

The exact mass of the compound Isoquinoline-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoquinoline-1-carbaldehyde (CAS 4494-18-2) is a highly reactive N-heterocyclic building block characterized by a formyl group at the 1-position of an isoquinoline ring. In industrial and academic procurement, it is primarily sourced as a bidentate ligand precursor for transition metal coordination and as a versatile intermediate for active pharmaceutical ingredients (APIs) . The proximity of the aldehyde to the heterocyclic nitrogen enables efficient N,O-chelation and rapid participation in multicomponent reactions, reductive aminations, and condensation processes. Unlike unfunctionalized isoquinolines, this compound provides an immediate electrophilic handle for synthesizing complex spirocycles, chiral sensors, and targeted receptor antagonists, making it a staple in medicinal chemistry and supramolecular material workflows [1].

Generic substitution of Isoquinoline-1-carbaldehyde with its positional isomers (such as isoquinoline-3-carbaldehyde) or structural analogs (like quinoline-2-carbaldehyde) frequently leads to process failures in both coordination chemistry and scale-up synthesis. In supramolecular assembly, the specific spatial arrangement of the 1-isoquinoline moiety avoids the severe steric clashes caused by aromatic protons in quinoline analogs, which can completely inhibit metal coordination [1]. Furthermore, from a procurement and manufacturability standpoint, the 1-position methyl precursor is significantly more susceptible to oxidation than the 3-position, meaning that downstream derivatives relying on the 1-carbaldehyde are inherently more scalable and cost-effective to produce than those requiring the synthetically resistant 3-isomer [2].

Precursor Oxidation Scalability

For custom synthesis and scale-up, the accessibility of the aldehyde precursor is a critical procurement factor. Oxidation of 1-methylisoquinoline to Isoquinoline-1-carbaldehyde using selenium dioxide proceeds efficiently, whereas the equivalent oxidation of 3-methylisoquinoline is notoriously difficult. Quantitative comparisons show that the 1-carbaldehyde can be obtained in 52% to 77% yields, while the 3-carbaldehyde maximizes at approximately 23% under identical thermal conditions [1].

Evidence DimensionSeO2-mediated oxidation yield from methyl precursor
Target Compound Data52% - 77% isolated yield
Comparator Or BaselineIsoquinoline-3-carbaldehyde (max 23% yield)
Quantified Difference2.2x to 3.3x higher yield for the 1-isomer
ConditionsSelenium dioxide oxidation at elevated temperatures (180°C) or optimized solvent conditions

Buyers scaling up isoquinoline derivatives should prioritize 1-substituted targets over 3-substituted ones due to drastically superior precursor manufacturability and lower raw material costs.

Zn(II) Supramolecular Assembly Efficiency

In the design of multicomponent hemiaminal ether assemblies for chiral sensing, the choice of the N-heterocyclic aldehyde dictates the thermodynamic success of the complex. Isoquinoline-1-carbaldehyde readily forms the target Zn(II) assemblies with high efficiency. In stark contrast, substituting with quinoline-2-carbaldehyde results in less than 5% assembly formation because an adjacent aromatic hydrogen sterically blocks Zn(II) coordination [1].

Evidence DimensionExtent of Zn(II) multicomponent assembly formation
Target Compound DataHigh thermodynamic preference (efficient assembly)
Comparator Or BaselineQuinoline-2-carbaldehyde (<5% assembly formation)
Quantified DifferenceNear-total suppression of complexation in the quinoline analog
ConditionsFour-component reaction with Zn(II), an amine, and 1-phenylethanol

Procurement of ligands for metal-coordinated sensors must strictly specify the isoquinoline-1-carbaldehyde core, as quinoline analogs fail to coordinate due to steric blocking.

Reductive Amination of API Linkers

During the synthesis of 1,2,3,4-tetrahydroisoquinoline-based CXCR4 antagonists, the coupling efficiency of the aldehyde to amine linkers directly impacts overall API yield. When reacted with tert-butyl (4-aminobutyl)carbamate using sodium triacetoxyborohydride, Isoquinoline-1-carbaldehyde achieved a 74% isolated yield. The identical reductive amination utilizing quinoline-2-carbaldehyde yielded only 53%, demonstrating the superior electrophilic reactivity and reduced steric hindrance of the isoquinoline-1-position in standard medicinal chemistry workflows [1].

Evidence DimensionIsolated yield in reductive amination
Target Compound Data74% yield
Comparator Or BaselineQuinoline-2-carbaldehyde (53% yield)
Quantified Difference21% absolute increase in coupling yield
ConditionsReaction with tert-butyl (4-aminobutyl)carbamate and STAB-H in DCE

Selecting the 1-isoquinoline core over the 2-quinoline core improves late-stage coupling yields in pharmaceutical library synthesis, reducing reagent waste.

Zn(II) Chiral Sensor Assembly

Due to its lack of steric proton obstruction at the coordination face, Isoquinoline-1-carbaldehyde is the preferred N,O-bidentate precursor for forming multicomponent hemiaminal ether assemblies. It is specifically procured for developing optical sensors that report enantiomeric excess (ee) via circular dichroism, where quinoline analogs fail to assemble [1].

1-Substituted Isoquinoline API Synthesis

Because its methyl precursor is highly susceptible to selective oxidation (unlike the 3-methyl isomer) [2], this compound is the most economically viable starting material for manufacturing 1-functionalized isoquinoline drugs, including specific kinase inhibitors and CXCR4 antagonists [3].

Linker Functionalization via Reductive Amination

In pharmaceutical library generation, Isoquinoline-1-carbaldehyde is selected over quinoline-2-carbaldehyde for attaching polyamine or alkylamine linkers. Its superior reactivity under standard STAB-H reductive amination conditions ensures higher throughput and less material loss during the synthesis of complex therapeutic candidates [3].

XLogP3

2

Other CAS

4494-18-2

Wikipedia

Isoquinoline-1-carbaldehyde

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